4'-(Imidazol-1-yl)acetophenone

Vue d'ensemble

Description

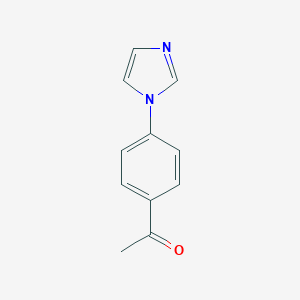

4’-(Imidazol-1-yl)acetophenone is a chemical compound with the molecular formula C11H10N2O. It is characterized by the presence of an imidazole ring attached to an acetophenone moiety. This compound is known for its role as a selective thromboxane synthesis inhibitor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4’-(Imidazol-1-yl)acetophenone can be synthesized through the reaction of imidazole with 4’-chloroacetophenone. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production methods for 4’-(Imidazol-1-yl)acetophenone involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving recrystallization from solvents like dichloromethane and hexane .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-(Imidazol-1-yl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form substituted imidazolium salts.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazole or acetophenone moieties.

Common Reagents and Conditions:

Substitution Reactions: Typically involve alkyl halides and are conducted in solvents like acetonitrile at elevated temperatures.

Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products:

Substitution Reactions: Result in the formation of various substituted imidazolium salts.

Oxidation and Reduction Reactions: Lead to the formation of oxidized or reduced derivatives of 4’-(Imidazol-1-yl)acetophenone.

Applications De Recherche Scientifique

Chemistry

4'-(Imidazol-1-yl)acetophenone serves as a building block in the synthesis of more complex molecules. It is used in the development of various chemical intermediates and pharmaceuticals due to its reactivity and ability to form new compounds through substitution and oxidation reactions.

Biology

The compound has been extensively studied for its role as a thromboxane synthesis inhibitor. Thromboxane is crucial in platelet aggregation and vasoconstriction, making this compound relevant in the study of cardiovascular diseases. Research has shown that it can significantly suppress thromboxane B2 concentrations in animal models, indicating its potential therapeutic effects in conditions like hypertension and diabetic nephropathy .

Medicine

In medical research, this compound has been explored for its therapeutic potential in treating conditions associated with elevated thromboxane levels. For instance:

- Hypertension: Studies have demonstrated that administration of this compound can attenuate the development of hypertension in spontaneously hypertensive rats by reducing serum thromboxane levels .

- Diabetes: The compound has shown promise in suppressing urinary albumin excretion in diabetic rats, suggesting its role in managing diabetic complications linked to thromboxane-mediated pathways .

Case Study 1: Thromboxane Synthesis Inhibition

Research published in Prostaglandins indicated that this compound effectively inhibited thromboxane synthesis in spontaneously hypertensive rats, leading to a significant decrease in serum thromboxane B2 levels (89.1% suppression at high doses) . This study highlights the compound's potential as a therapeutic agent for hypertension management.

Case Study 2: Diabetic Complications

In another study featured in The Journal of Laboratory and Clinical Medicine, the use of this compound was linked to reduced urinary albumin excretion in diabetic models. The findings suggest that by inhibiting thromboxane synthesis, the compound may help protect against renal damage associated with diabetes .

Summary Table of Applications

| Field | Application | Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis of chemical intermediates |

| Biology | Thromboxane synthesis inhibition | Significant reduction in thromboxane B2 levels observed |

| Medicine | Therapeutic agent for hypertension and diabetes | Reduced urinary albumin excretion; potential protection against renal damage |

Mécanisme D'action

The primary mechanism of action of 4’-(Imidazol-1-yl)acetophenone is its inhibition of thromboxane synthesis. Thromboxane is a compound involved in platelet aggregation and vasoconstriction. By inhibiting thromboxane synthesis, 4’-(Imidazol-1-yl)acetophenone can potentially reduce the risk of thrombosis and related cardiovascular conditions .

Comparaison Avec Des Composés Similaires

- 4’-(Methylthio)acetophenone

- 4’-Methoxyacetophenone

- 4’-(Trifluoromethyl)acetophenone

- 4’-Chloroacetophenone

- 3’,5’-Bis(trifluoromethyl)acetophenone

- 3’,4’-(Methylenedioxy)acetophenone

Comparison: 4’-(Imidazol-1-yl)acetophenone is unique due to its imidazole ring, which imparts specific biological activity as a thromboxane synthesis inhibitor. This distinguishes it from other acetophenone derivatives that may not have the same biological effects .

Activité Biologique

4'-(Imidazol-1-yl)acetophenone is a compound that has garnered attention due to its significant biological activities, particularly as a selective inhibitor of thromboxane synthesis. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H10N2O

- Molecular Weight : 186.21 g/mol

- CAS Number : 10041-06-2

- IUPAC Name : this compound

This compound functions primarily as a thromboxane synthetase inhibitor . Thromboxanes are eicosanoids that play critical roles in platelet aggregation and vasoconstriction. By inhibiting thromboxane synthesis, this compound can modulate various physiological responses:

- Inhibition of Platelet Aggregation : The compound reduces thromboxane A2 (TxA2) levels, which is crucial for platelet activation and aggregation.

- Vasodilation Effects : By lowering TxA2 levels, it promotes vasodilation, potentially benefiting conditions associated with hypertension.

Antihypertensive Effects

A pivotal study demonstrated that this compound effectively attenuated hypertension in spontaneously hypertensive rats (SHR). The serum TxB2 concentrations were significantly suppressed by 89.1% (p < 0.001), indicating a robust inhibition of thromboxane synthesis . This suggests potential therapeutic applications in managing high blood pressure.

Impact on Diabetes and Kidney Function

In diabetic rat models, the compound was shown to suppress urinary albumin excretion, a marker of kidney injury, by inhibiting thromboxane synthesis. This finding highlights its protective role against diabetic nephropathy . The regulation of glomerular hemodynamics through thromboxane modulation further supports its utility in renal health.

Case Studies and Clinical Implications

Several studies have explored the pharmacological implications of this compound:

- A study published in the Journal of Laboratory and Clinical Medicine reported that this compound significantly reduced urinary protein levels in diabetic rats, suggesting its potential as a therapeutic agent for diabetic complications .

- Another investigation into its effects on acute renal failure indicated that selective inhibition of thromboxane synthesis could mitigate the condition's severity .

Data Table: Summary of Biological Activities

Safety and Toxicology

While this compound has demonstrated significant biological activity, safety profiles must also be considered. The compound is classified with hazard statements indicating potential skin and eye irritation (H315, H319). Proper handling protocols should be observed during laboratory use to mitigate risks associated with exposure .

Propriétés

IUPAC Name |

1-(4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIQQJIMVVUTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143259 | |

| Record name | Ro 22-3581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10041-06-2 | |

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 22-3581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 22-3581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(imidazol-1-yl)methyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO 22-3581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQU6ES7DSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-(Imidazol-1-yl)acetophenone exert its effects in a biological context?

A1: this compound acts as a selective inhibitor of thromboxane synthesis. [] Thromboxane is a lipid mediator involved in various physiological processes, including platelet aggregation and vasoconstriction. By inhibiting thromboxane synthesis, TXI can modulate these processes and potentially impact conditions like hypertension and diabetic nephropathy.

Q2: What evidence suggests a role for this compound in addressing diabetic complications?

A2: Studies in streptozotocin-induced diabetic rats (SDRs) provide insights into TXI's potential. These rats exhibited elevated urinary thromboxane B2 (a stable metabolite of thromboxane) and albumin excretion compared to normal rats, indicating kidney dysfunction. Notably, TXI treatment prevented these increases and improved kidney function parameters without affecting blood glucose levels. [] This suggests that TXI might protect against diabetic nephropathy, likely by reducing thromboxane-mediated kidney injury.

Q3: Does the structure of this compound contribute to its observed magnetic properties?

A3: Research indicates that the alignment of this compound molecules within a crystal lattice influences its magnetic behavior. [] When TXI adopts a mononuclear structure with well-aligned anisotropic axes, it displays enhanced axial anisotropy and a higher energy barrier for magnetization reversal. This specific arrangement contributes to its single-molecule magnetic behavior, which differs from its behavior in a 2D coordination polymer where the alignment is less ordered.

Q4: Has this compound been explored for anticancer potential, and if so, what structural aspects are relevant?

A4: Yes, derivatives of this compound, specifically chalcone compounds incorporating this moiety, have demonstrated antiproliferative activity against HeLa and PC-3 cancer cells. [] Structure-activity relationship studies are crucial in this context. For instance, modifications to the chalcone scaffold, particularly substitutions on the aromatic rings, appear to significantly influence the potency and selectivity against specific cancer cell lines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.